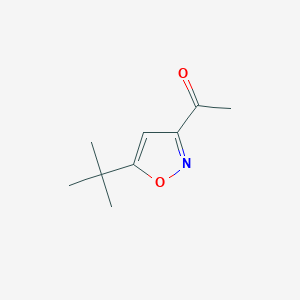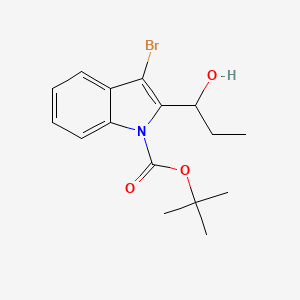
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H12BrClO3 It is a derivative of benzoic acid and contains both bromine and chlorine substituents, making it a halogenated aromatic ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 3-hydroxybenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-hydroxybenzoic acid.
Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 3-bromo-4-hydroxybenzoate.
Etherification: Finally, the ester is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The aromatic ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzyl alcohol.
Oxidation: Quinone derivatives or other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of photoactive materials and polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of halogen atoms can enhance its binding affinity to target proteins through halogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of a chlorobenzyl group.
Methyl 4-bromobenzoate: Lacks the additional substituents on the aromatic ring.
Methyl 3-chloro-4-bromobenzoate: Contains both bromine and chlorine but in different positions.
Uniqueness
Methyl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The chlorobenzyl group also adds steric and electronic effects that can be exploited in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C15H12BrClO3 |
|---|---|
Molekulargewicht |
355.61 g/mol |
IUPAC-Name |
methyl 3-bromo-4-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H12BrClO3/c1-19-15(18)11-4-7-14(13(16)8-11)20-9-10-2-5-12(17)6-3-10/h2-8H,9H2,1H3 |
InChI-Schlüssel |
XOBFRUIFAVKITE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
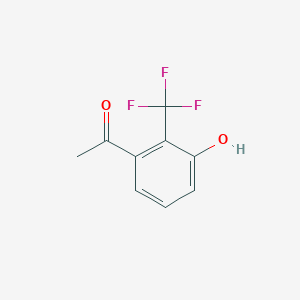
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
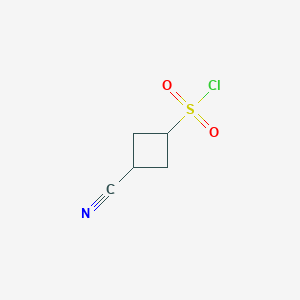

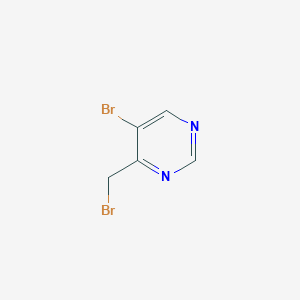
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)
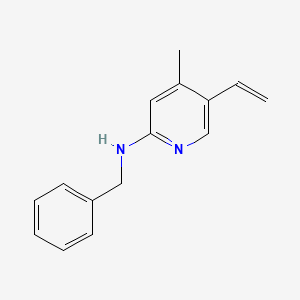
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
